7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile under acidic or basic conditions.
Bromination: Introduction of the bromine atom on the phenyl ring can be done using bromine or N-bromosuccinimide (NBS).
Quinazoline core synthesis: This can be synthesized by cyclization reactions involving anthranilic acid derivatives.
Final coupling: The oxadiazole and quinazoline moieties are coupled under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methylbenzyl group.
Reduction: Reduction reactions could target the oxadiazole ring or the quinazoline core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (amines, thiols) under suitable conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: It might act as an inhibitor for specific enzymes, useful in biochemical studies.
Cell Signaling: Potential role in modulating cell signaling pathways.
Medicine
Drug Development: The compound could be a lead compound for developing new drugs targeting specific diseases.
Therapeutic Agents: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with molecular targets like enzymes, receptors, or DNA, modulating their activity. This interaction could involve binding to the active site of an enzyme, altering receptor conformation, or intercalating into DNA strands.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.
Oxadiazole Derivatives: Compounds with similar structures that exhibit antimicrobial or anti-inflammatory properties.
Uniqueness
The uniqueness of 7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione lies in its specific structural features, which might confer unique biological activities or chemical reactivity compared to other quinazoline or oxadiazole derivatives.
Properties
Molecular Formula |
C24H17BrN4O3 |
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Molecular Weight |
489.3 g/mol |
IUPAC Name |
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17BrN4O3/c1-14-5-7-15(8-6-14)13-29-23(30)19-10-9-17(12-20(19)26-24(29)31)22-27-21(28-32-22)16-3-2-4-18(25)11-16/h2-12H,13H2,1H3,(H,26,31) |
InChI Key |
CUEUNYJZVXHMMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O |
Origin of Product |
United States |
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